Lanosta-8,24-dien-3-one
CAS No.: 5539-04-8
Cat. No.: VC21338871
Molecular Formula: C30H48O
Molecular Weight: 424.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5539-04-8 |
|---|---|
| Molecular Formula | C30H48O |
| Molecular Weight | 424.7 g/mol |
| IUPAC Name | (10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25H,9,11-19H2,1-8H3/t21-,22-,25?,28-,29-,30+/m1/s1 |
| Standard InChI Key | OMKJDABLEGUPIE-QFKKPMMVSA-N |
| Isomeric SMILES | C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
| SMILES | CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
| Canonical SMILES | CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Introduction
Lanosta-8,24-dien-3-one, also known as lanosterone, is a triterpenoid compound with the molecular formula C30H48O and a molecular weight of 424.7 g/mol . It is part of the lanostane family, which includes various tetracyclic triterpenes. These compounds are known for their diverse biological activities and are found in various plants and fungi.
Biological Activities
Lanosta-8,24-dien-3-one has been studied for its potential biological activities, including antioxidant properties. In a study analyzing the phytochemical composition of Apis mellifera propolis, lanosta-8,24-dien-3-one was identified as an antioxidant compound . This suggests its potential role in protecting against oxidative stress and related diseases.
Research Findings
Recent studies have focused on the phytochemical analysis of natural products, highlighting the importance of lanosta-8,24-dien-3-one and similar triterpenoids in medicinal applications. For instance, lanostane derivatives have been explored for their anti-inflammatory and anticancer properties .
| Compound | Biological Activity | Source |
|---|---|---|
| Lanosta-8,24-dien-3-one | Antioxidant | Apis mellifera propolis |
| Lanostane derivatives | Anti-inflammatory, anticancer | Various plants and fungi |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume